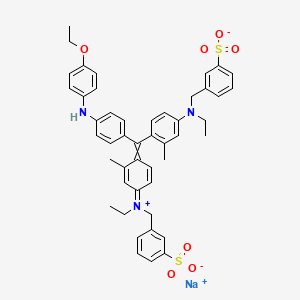
酸性蓝90
描述
C.I. Acid Blue 90, also known as Brilliant Blue G, is used in an ophthalmic solution for staining the internal limiting membrane (ILM) of the eye during ophthalmic procedures . This membrane is thin and translucent, making it difficult to identify during eye surgeries that require high levels of visual accuracy . C.I. Acid Blue 90 imparts a vibrant blue color, facilitating identification of the ILM .
Synthesis Analysis
The synthesis of C.I. Acid Blue 90 involves several steps . The process begins with the condensation of benzaldehyde and N-benzyl-N-ethyl-m-toluidine. The condensation product is then sulfonated to produce a trisulfonic compound. This compound is then oxidized and reacts with p-ethoxyaniline. The resulting product is neutralized to yield C.I. Acid Blue 90 .
Molecular Structure Analysis
The molecular formula of C.I. Acid Blue 90 is C47H48N3NaO7S2 . Its molecular weight is 854.02 . The structure of C.I. Acid Blue 90 includes several functional groups, such as sulfonic acid groups and aromatic rings .
Physical And Chemical Properties Analysis
C.I. Acid Blue 90 is a dark brown powder . It is slightly soluble in water, soluble in hot water (bright blue), and ethanol (bright blue) . When a blood-red of sulfuric acid, a orange red after diluted . Its water solution and sodium hydroxide for purple .
科学研究应用
- Findings :
Retinal Surgery Enhancement
Urine Protein Concentration Determination
Protein Staining in Gel Electrophoresis
P2X7 Receptor Antagonism
Collagenase Enzyme Content Determination
作用机制
Target of Action
Brilliant Blue G (BBG), also known as M1ZRX790SI, Derma Cyanine G, or C.I. Acid Blue 90, primarily targets the P2X7 receptor , a ligand-gated ion channel activated by extracellular ATP . The P2X7 receptor is associated with the formation of pores in the cell membrane, which can lead to cell death and release of pro-inflammatory cytokines .
Mode of Action
BBG acts as a non-competitive antagonist of the P2X7 receptor . It inhibits the receptor’s activity, thereby preventing the formation of membrane pores and subsequent cell death . In ophthalmic procedures, BBG is used to stain the internal limiting membrane (ILM) of the eye, facilitating its identification due to the vibrant blue color it imparts .
Biochemical Pathways
BBG’s inhibition of the P2X7 receptor impacts several biochemical pathways. It attenuates the early phase of renal inflammation, interstitial fibrosis, and is associated with renal cell proliferation in ureteral obstruction in rats . The P2X7 receptor is also involved in the process of inflammation, apoptosis, and fibrosis of renal tissue .
Pharmacokinetics
It is known that bbg is used in an ophthalmic solution for staining the ilm of the eye during ophthalmic procedures . More research is needed to fully understand the ADME properties of BBG.
Result of Action
BBG’s action results in several molecular and cellular effects. It attenuates renal inflammation, collagen synthesis, renal cell apoptosis, and enhances renal cell proliferation in the early phase of a rat model of ureteral obstruction . In the context of ophthalmic surgery, BBG aids in the identification of the ILM for surgical removal .
Action Environment
The action of BBG can be influenced by various environmental factors. For instance, the temperature, pH, and initial concentration can affect the staining properties of BBG . .
安全和危害
属性
IUPAC Name |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVGQQGBQSJDQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H48N3NaO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue crystals; [MSDSonline] | |
| Record name | Coomassie Brilliant Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Coomassie Blue G 250 | |
CAS RN |
6104-58-1 | |
| Record name | C.I. Acid Blue 90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT BLUE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1ZRX790SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Brilliant Blue G (C.I. Acid Blue 90) is a selective antagonist of the P2X7 receptor []. This receptor is a ligand-gated ion channel activated by adenosine triphosphate (ATP) []. By blocking this receptor, Brilliant Blue G (C.I. Acid Blue 90) can inhibit downstream signaling pathways associated with inflammation, apoptosis, and neurotoxicity. For instance, it has been shown to attenuate lipopolysaccharide-mediated microglial activation and inflammation in vitro [], and to reduce neuronal apoptosis after subarachnoid hemorrhage in rats by inhibiting the p38 mitogen-activated protein kinase pathway [].
ANone:
- Spectroscopic Data: While the provided research doesn't detail specific spectroscopic properties, it utilizes techniques like high-performance liquid chromatography coupled with tandem mass spectrometric detection for analysis [].
ANone: The provided research focuses primarily on biological applications of Brilliant Blue G (C.I. Acid Blue 90), particularly in retinal surgery and as a potential therapeutic agent. Its material compatibility in other contexts isn't discussed.
A: Yes, while primarily known for its biological activity, research indicates Brilliant Blue G (C.I. Acid Blue 90) can catalyze the oxidation of Coomassie Brilliant Blue G by sodium periodate in a weakly acidic environment []. This property has been explored for the spectrophotometric determination of trace manganese [].
A: Yes, in silico studies have been used to understand the interaction of Brilliant Blue G (C.I. Acid Blue 90) with proteins, particularly fibronectin, a major component of the retinal internal limiting membrane []. These studies suggest that its high lipophilicity and binding affinity contribute to its selectivity for the internal limiting membrane [].
A: Studies have explored modifications to the Brilliant Blue G (C.I. Acid Blue 90) structure []. For instance, a benzyl derivative, pure benzyl-Brilliant Blue G (PBB), exhibited higher affinity for proteins, particularly fibronectin, compared to the parent compound and methyl-Brilliant Blue G (Me-BBG) []. This suggests modifications can impact target affinity and potentially enhance selectivity.
ANone: The research papers primarily focus on the immediate use of Brilliant Blue G (C.I. Acid Blue 90) in surgical and experimental settings. Information regarding long-term stability under various conditions or specific formulation strategies to improve stability, solubility, or bioavailability is limited in these studies.
ANone: While the provided research highlights the use of Brilliant Blue G (C.I. Acid Blue 90) in biological contexts, it lacks specific details on its environmental impact, degradation pathways, or potential ecotoxicological effects.
A: Researchers primarily employed high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to quantify Brilliant Blue G (C.I. Acid Blue 90) in biological samples, including vitreous humor and plasma [, ]. This technique offers high sensitivity and specificity for analyzing drug concentrations.
A: Yes, particularly in the context of retinal surgery, Brilliant Blue G (C.I. Acid Blue 90) has been compared to other dyes like indocyanine green and trypan blue [, , , , ]. While all three dyes stain the internal limiting membrane, they differ in staining characteristics, safety profiles, and potential for retinal toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



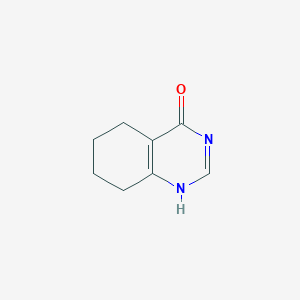

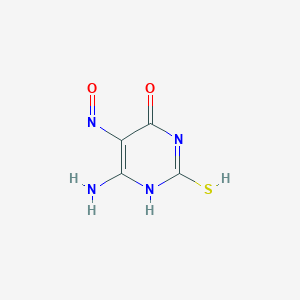
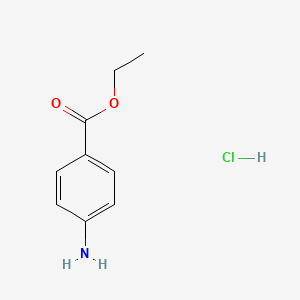


![Trisodium;5-oxido-4-[(4-sulonatophenyl)diazenyl]-1-(4-sulophenyl)pyrazole-3-carboxylate](/img/structure/B7797342.png)
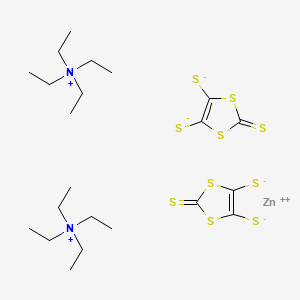
![1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride](/img/structure/B7797362.png)
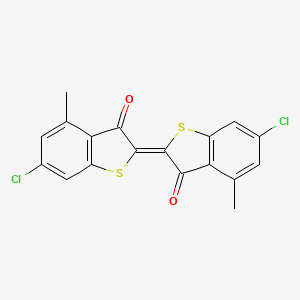
![3H-Indolium, 2-[2-[4-[(2-chloroethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)](/img/structure/B7797386.png)
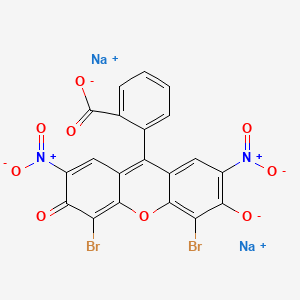

![4-chloro-3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797401.png)